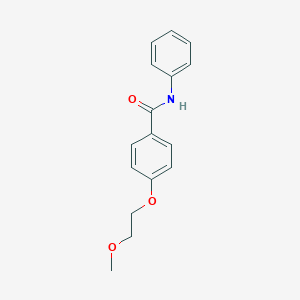
4-(2-methoxyethoxy)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyethoxy)-N-phenylbenzamide is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
4-(2-Methoxyethoxy)-N-phenylbenzamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases. Research indicates that derivatives of N-phenylbenzamide compounds exhibit significant biological activity, including anticancer properties.
Anticancer Activity
Recent studies have shown that certain N-phenylbenzamide derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have exhibited IC50 values indicating effective inhibition of cancer cell growth. The mechanism often involves interaction with specific protein targets, enhancing their potential as anticancer agents .
Antiviral Properties
Research has identified that N-phenylbenzamide derivatives can inhibit viral infections, including filoviruses such as Ebola and Marburg viruses. Compounds based on this structure have shown promising results in inhibiting viral entry into host cells, making them candidates for further development as antiviral therapies .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the benzamide structure can significantly influence its biological activity and pharmacokinetic properties.
Modifications for Enhanced Activity
Research has demonstrated that substituting different functional groups on the benzene ring can enhance the binding affinity to target proteins, thus improving the compound's therapeutic index. For example, the introduction of electron-withdrawing groups can increase the potency of these compounds against specific targets .
Computational Studies
Computational modeling plays a vital role in predicting the behavior of this compound in biological systems. Molecular docking studies have been utilized to assess how well these compounds bind to their target receptors.
Molecular Docking and Dynamics
Molecular dynamics simulations provide insights into the stability of the compound-receptor complexes over time, which is essential for understanding their potential effectiveness as drugs. These studies often reveal that active derivatives form stable complexes with target proteins, indicating a favorable interaction profile .
Material Science Applications
Beyond medicinal applications, this compound may also find utility in material science, particularly in the development of polymers and coatings due to its unique chemical properties.
Polymer Chemistry
The compound's ability to interact with various substrates makes it a candidate for use in polymer synthesis, where it could serve as a building block for creating new materials with desirable mechanical and thermal properties.
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31g/mol |
Nom IUPAC |
4-(2-methoxyethoxy)-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO3/c1-19-11-12-20-15-9-7-13(8-10-15)16(18)17-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
Clé InChI |
XTXUSZZUCRZCBF-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
SMILES canonique |
COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















